Isodecyl myristate

Description

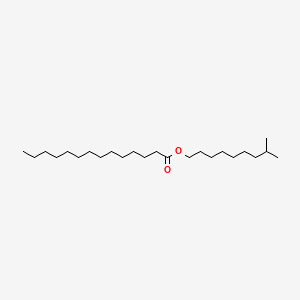

Structure

2D Structure

Properties

CAS No. |

51473-24-6 |

|---|---|

Molecular Formula |

C24H48O2 |

Molecular Weight |

368.6 g/mol |

IUPAC Name |

8-methylnonyl tetradecanoate |

InChI |

InChI=1S/C24H48O2/c1-4-5-6-7-8-9-10-11-12-15-18-21-24(25)26-22-19-16-13-14-17-20-23(2)3/h23H,4-22H2,1-3H3 |

InChI Key |

BAEBJZOXCRMTJX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCCCCCCC(C)C |

Origin of Product |

United States |

Synthetic Pathways and Reaction Engineering

Esterification Methodologies for Isodecyl Myristate Production

The core synthesis route for this compound involves the formation of an ester bond. The two predominant methodologies for achieving this transformation on an industrial scale are acid-catalyzed chemical synthesis and enzyme-catalyzed biosynthesis.

The conventional chemical synthesis of this compound follows the Fischer-Speier esterification mechanism, a well-established acid-catalyzed process. This reaction is reversible and driven toward the product side by controlling reaction conditions.

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Group: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), donates a proton to the carbonyl oxygen of myristic acid. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isodecyl alcohol attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the part originating from the isodecyl alcohol) to one of the hydroxyl groups, converting it into a good leaving group (–OH₂⁺).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, this compound. This step also regenerates the acid catalyst, allowing it to participate in further reaction cycles.

This process is governed by Le Châtelier's principle. To achieve high conversion rates, the water produced during the reaction is typically removed continuously using techniques like azeotropic distillation (e.g., with a Dean-Stark apparatus). While effective, this method requires high reaction temperatures (often >100°C) and can lead to side reactions, such as the dehydration of the alcohol. Furthermore, the corrosive nature of the acid catalyst necessitates specialized equipment and a neutralization/purification step to remove it from the final product.

Enzymatic synthesis represents a green and highly specific alternative to chemical catalysis for producing esters like this compound. This approach utilizes lipases, which are enzymes that naturally catalyze the hydrolysis of fats but can be employed to drive the reverse reaction—esterification—under controlled, low-water conditions.

The choice of biocatalyst is paramount to the success of enzymatic esterification. Lipases are selected based on their stability, activity, substrate specificity, and cost. Immobilization of the lipase (B570770) onto a solid support is a common strategy to enhance its stability, allow for easy separation from the reaction mixture, and enable its reuse in multiple batches or in continuous systems.

Key research findings on relevant biocatalysts are summarized in the table below.

| Lipase Source ↕ | Common Form ↕ | Key Characteristics ↕ | Relevance to this compound Synthesis ↕ |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Immobilized on macroporous acrylic resin (e.g., Novozym 435) | High thermal stability (up to 100°C), broad substrate specificity, high activity in non-aqueous media, non-regiospecific. | Considered the benchmark catalyst for ester synthesis due to its high efficiency and robustness. It effectively catalyzes the reaction between bulky alcohols like isodecyl alcohol and fatty acids. |

| Rhizopus oryzae Lipase (ROL) | Immobilized or free powder | Cost-effective, exhibits 1,3-regiospecificity in triglyceride hydrolysis but acts non-specifically in simple esterification. Moderate thermal stability. | A viable, lower-cost alternative to CALB. Optimization is required to manage its lower thermal stability compared to CALB. |

| Bacillus cereus Lipase | Immobilized or free powder | Bacterial origin, often exhibits high thermostability and stability in a range of pH conditions. Can show tolerance to certain organic solvents. | Its robustness under diverse conditions makes it a candidate for specialized industrial processes where thermal or pH stability is critical. |

To maximize the conversion of myristic acid and isodecyl alcohol into this compound, several reaction parameters must be precisely optimized. Research has shown that each parameter has a significant impact on reaction kinetics and equilibrium.

The table below details findings from optimization studies for the enzymatic synthesis of fatty acid esters, which are directly applicable to this compound production.

| Parameter ↕ | Typical Range Studied ↕ | General Optimal Finding ↕ | Effect on Reaction and Rationale ↕ |

|---|---|---|---|

| Molar Ratio (Alcohol:Acid) | 1:1 to 3:1 | 1.1:1 to 1.5:1 | A slight excess of alcohol shifts the reaction equilibrium towards ester formation. However, a large excess can cause competitive inhibition of the enzyme, reducing the overall rate. |

| Temperature | 30°C - 70°C | 50°C - 60°C | Increases reaction rate by reducing viscosity and increasing molecular motion. Temperatures above the optimum can lead to rapid enzyme denaturation and loss of activity. |

| Agitation Speed | 100 - 400 rpm | 200 - 250 rpm | Reduces external mass transfer limitations by ensuring substrates are well-mixed and have access to the immobilized catalyst's active sites. Excessive speed can cause shear damage to the catalyst support. |

| Catalyst Load | 1% - 15% (w/w of substrates) | 5% - 10% | Higher catalyst concentration increases the number of available active sites, accelerating the reaction. The rate plateaus at a certain point due to substrate limitation, and higher loads become uneconomical. |

| Reaction Time | 2 - 24 hours | 8 - 12 hours | Conversion increases with time until the reaction reaches equilibrium. The optimal time is the point at which a high conversion (>95%) is achieved without unnecessary energy consumption. |

A significant advancement in green chemistry for ester production is the use of solvent-free systems. In the context of this compound synthesis, this means the reaction is conducted using only the two liquid reactants, myristic acid (which is molten at typical reaction temperatures) and isodecyl alcohol. One of the substrates serves as the reaction medium.

Advantages of this approach include:

Increased Volumetric Productivity: Higher concentration of reactants leads to a faster reaction rate.

Reduced Costs: Eliminates the expense of purchasing, handling, and recycling organic solvents.

Simplified Downstream Processing: The final product is not contaminated with solvent, simplifying purification steps.

Environmental Benefits: Avoids the use of potentially volatile and hazardous organic compounds.

The primary challenge in solvent-free systems is the potential for high viscosity, which can impede mass transfer. This is mitigated by optimizing agitation speed and temperature.

For industrial-scale production of this compound, the enzymatic process is scaled up using bioreactors. Both batch and continuous systems are employed, each with distinct operational characteristics.

Batch Systems: A Stirred-Tank Reactor (STR) is commonly used. All reactants and the immobilized lipase are loaded into the vessel, and the reaction proceeds for a set duration under optimized conditions. The entire batch is then harvested for product purification, and the reactor is cleaned for the next cycle. This system is flexible and simple to operate but suffers from downtime between batches.

Continuous Systems: For high-volume, continuous production, a Packed Bed Bioreactor (PBR) is highly effective. In a PBR, the immobilized lipase is packed into a column, creating a stationary catalyst bed. The substrate mixture (molten myristic acid and isodecyl alcohol) is continuously pumped through the column. As the mixture flows over the catalyst, the esterification reaction occurs. The product stream, containing this compound, unreacted substrates, and water, exits the reactor continuously. This setup offers superior productivity, allows for easy separation of the catalyst from the product, and enhances enzyme stability by minimizing mechanical stress.

| Reactor Type ↕ | Operating Principle ↕ | Advantages ↕ | Disadvantages ↕ |

|---|---|---|---|

| Stirred-Tank Reactor (Batch) | Reactants and catalyst are mixed in a vessel for a fixed time. | Simple design, flexible for multiple products, good mixing. | Non-productive downtime, potential for catalyst attrition from stirring, lower overall productivity. |

| Packed Bed Bioreactor (Continuous) | Substrates flow continuously through a fixed bed of immobilized catalyst. | High volumetric productivity, long-term operational stability, minimal catalyst damage, easy product separation. | Higher initial investment, potential for bed clogging or pressure drop issues, less flexible for product changeovers. |

Transesterification Processes for Ester Modification

Transesterification is a key process in the formation and modification of esters like this compound. nih.gov This process involves the reaction of an ester with an alcohol to form a new ester and a new alcohol. In the context of this compound, this could involve reacting a different myristate ester (e.g., methyl myristate) with isodecyl alcohol.

The reaction is typically reversible and requires a catalyst to proceed at a reasonable rate. mdpi.com The choice of catalyst can be either homogeneous (acid or base) or heterogeneous. To drive the reaction towards the desired product, one of the products, usually the more volatile alcohol, is removed from the reaction mixture. google.com

Table 1: Factors Influencing Transesterification Reactions

| Parameter | Effect on Reaction |

| Molar Ratio | An excess of the reactant alcohol can shift the equilibrium towards the product side, increasing the yield of the desired ester. google.com |

| Catalyst | The type and concentration of the catalyst significantly affect the reaction rate and can influence side reactions. mdpi.com |

| Temperature | Higher temperatures generally increase the reaction rate, but can also lead to undesirable side products. mdpi.com |

| Pressure | Reaction pressure can be adjusted to control the boiling point of the reactants and products, facilitating the removal of byproducts. |

Purification and Isolation Techniques for High-Purity Esters

Achieving high purity is crucial for esters used in cosmetic applications. Following the synthesis of this compound, a multi-step purification process is typically employed.

Initially, the catalyst is neutralized and removed. For instance, if an acid catalyst is used, it can be neutralized with an alkali solution. atamanchemicals.com The crude product then undergoes washing steps, often with water, to remove any remaining catalyst, unreacted alcohol, and other water-soluble impurities. google.comgoogle.com

Dealcoholization is a critical step to remove excess isodecyl alcohol. This is often achieved through distillation or by applying a vacuum. google.com A steam stripping process in a film tower can also be employed to remove residual alcohol and other volatile odoriferous compounds. google.com

For final purification to achieve a high-purity product, fractional distillation is commonly used. atamanchemicals.com This separates the this compound from any remaining byproducts or impurities based on differences in their boiling points. Additionally, filtration steps may be included to remove any particulate matter. google.comgoogle.com In some processes, refining agents such as diatomite, magnesium hydroxide, and activated carbon are used to improve the color and purity of the final product. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in the chemical industry to minimize environmental impact and enhance process safety and efficiency.

Energy Efficiency and Environmental Impact Assessment

Energy efficiency is a cornerstone of green chemistry. The goal is to conduct reactions at ambient temperature and pressure whenever possible to reduce energy consumption. nih.govresearchgate.net In the context of this compound synthesis, this involves optimizing reaction conditions and exploring alternative energy sources. For instance, microwave-assisted synthesis has been shown to accelerate esterification reactions, potentially reducing reaction times and energy input compared to conventional heating. nih.gov

The environmental impact of the synthesis process is a significant consideration. Traditional methods using strong acid catalysts can generate corrosive waste streams that require neutralization and treatment. researchgate.net A key aspect of green synthesis is the reduction of waste and the use of less hazardous materials. The ideal process would have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product, minimizing byproduct formation.

Life cycle assessment (LCA) is a tool used to evaluate the environmental impact of a product throughout its entire life cycle, from raw material extraction to disposal. For this compound, this would involve analyzing the environmental footprint of producing myristic acid (often from palm or coconut oil) and isodecyl alcohol, the synthesis process itself, and the biodegradability of the final product.

Sustainable Catalyst Systems

The development of sustainable catalyst systems is a major focus in the green synthesis of esters.

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification and transesterification reactions under mild conditions. google.comresearchgate.net The use of immobilized lipases, such as those from Candida antarctica, offers several advantages:

High Selectivity: Enzymes are highly specific, which can reduce the formation of byproducts.

Mild Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures, reducing energy consumption. researchgate.net

Reusability: Immobilizing the enzyme on a solid support allows for easy separation from the reaction mixture and reuse, which is crucial for economic viability. nih.govresearchgate.net

Reduced Waste: Enzymatic processes can eliminate the need for harsh acid or base catalysts and the subsequent neutralization and washing steps. nih.govresearchgate.net

Table 2: Comparison of Catalysts in Ester Synthesis

| Catalyst Type | Advantages | Disadvantages |

| Homogeneous Acid/Base | High reaction rates, low cost. mdpi.com | Corrosive, difficult to separate from product, produces waste. researchgate.net |

| Heterogeneous Solid Acids | Easily separated, reusable, less corrosive. | Can have lower activity than homogeneous catalysts. |

| Enzymes (Lipases) | High selectivity, mild conditions, environmentally benign. researchgate.net | Higher initial cost, potential for lower reaction rates. researchgate.net |

Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins and metal oxides like titanium dioxide (TiO2), are another green alternative to traditional homogeneous catalysts. google.comresearchgate.net These catalysts are easily separated from the reaction mixture by filtration, simplifying the purification process and allowing for their reuse. google.com Chelated titanate catalysts have also been developed, offering improved reaction rates and simplified refining processes for the production of isodecyl esters. google.com

Molecular Structure and Spectroscopic Characterization

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The FTIR spectrum of an ester like isodecyl myristate is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds.

The most prominent feature in the FTIR spectrum of an ester is the carbonyl (C=O) stretching vibration, which typically appears as a strong absorption band in the region of 1750-1735 cm⁻¹. Another key indicator is the C-O stretching vibration, which for esters, is observed in the 1300-1000 cm⁻¹ range. The spectrum would also display characteristic C-H stretching vibrations from the alkyl chains of both the isodecyl and myristate moieties, typically found between 2850 and 3000 cm⁻¹. The presence of these characteristic peaks provides a "fingerprint" for the this compound molecule, confirming the presence of the ester functional group and the long alkyl chains. mdpi.com

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | 1750 - 1735 |

| C-O | Stretch | 1300 - 1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for its precise structural elucidation.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule would be observed. The protons on the isodecyl group would give rise to a series of multiplets in the upfield region of the spectrum. The protons of the methyl groups on the branched isodecyl chain would appear as doublets. The methine proton of the isodecyl group, adjacent to the oxygen atom, would be shifted downfield due to the deshielding effect of the electronegative oxygen. The protons of the long methylene (B1212753) chain of the myristate moiety would produce a large, complex multiplet. The methyl protons at the end of the myristate chain would appear as a triplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. The carbonyl carbon of the ester group is highly deshielded and would appear at the downfield end of the spectrum, typically in the range of 170-180 ppm. The carbon of the isodecyl group attached to the oxygen atom would also be found downfield. The numerous methylene carbons of the myristate and isodecyl chains would produce a cluster of signals in the upfield region of the spectrum. The terminal methyl carbons of both the isodecyl and myristate groups would resonate at the highest field.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl Carbon (C=O) | - | ~170 - 180 |

| Methylene Carbons (-CH₂-) | Multiplets | ~20 - 40 |

| Methyl Carbons (-CH₃) | Triplets, Doublets | ~10 - 20 |

Note: Precise chemical shifts can vary depending on the solvent and the specific isomer of the isodecyl group.

Mass Spectrometry (GC-MS) for Molecular Mass and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This method is instrumental in determining the molecular weight of this compound and analyzing its fragmentation pattern, which aids in confirming its structure.

Upon introduction into the mass spectrometer, the this compound molecule is ionized, typically by electron impact, which can cause it to fragment in a predictable manner. The molecular ion peak (M⁺), corresponding to the intact molecule, would confirm the molecular weight of this compound. Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) and the acylium ion ([R-C=O]⁺). For this compound, characteristic fragments would correspond to the isodecyl cation and the myristoyl cation. Analysis of these fragments provides definitive structural information. usu.ac.idresearchgate.net

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | Description | Expected m/z |

|---|---|---|

| [C₁₀H₂₁O]⁺ | Isodecyl oxonium ion | Varies by isomer |

| [C₁₄H₂₇O]⁺ | Myristoyl cation | 211.2 |

| [C₁₀H₂₁]⁺ | Isodecyl cation | 141.2 |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and separating it from any impurities or related compounds.

Gas Chromatography (GC)

Gas chromatography is well-suited for the analysis of volatile compounds like esters. scribd.com In a GC analysis of this compound, the sample is vaporized and passed through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a standard. The purity of the sample can be determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. drugfuture.com The use of a flame ionization detector (FID) is common for such analyses.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for the purity assessment of this compound. hplc.eu Reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is a common mode for analyzing esters. The purity is determined by comparing the peak area of the main component with the total peak area. HPLC can be particularly useful for separating this compound from less volatile impurities that may not be suitable for GC analysis. oatext.com

Table 4: Chromatographic Methods for this compound Analysis

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| Gas Chromatography (GC) | Non-polar (e.g., polysiloxane) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

Environmental Chemistry and Fate of Isodecyl Myristate

Biodegradation Pathways and Mechanisms

Biodegradation is a key process governing the environmental persistence of isodecyl myristate. It involves the breakdown of the compound by microorganisms and their enzymes.

Microbial Degradation in Aquatic and Terrestrial Environments

This compound is expected to undergo biodegradation in both aquatic and terrestrial environments. While specific studies on this compound are limited, data on structurally similar long-chain fatty acid esters suggest that biodegradation is a significant environmental fate process. For instance, isopropyl myristate has been shown to be readily biodegradable by mixed sewage sludge and pure cultures of bacteria, yeast, and fungi. nih.gov The rate and extent of biodegradation are influenced by factors such as the microbial population present, temperature, and nutrient availability. compliancecosmos.orgresearchgate.net In aquatic systems, microorganisms in the water column and sediment contribute to the breakdown of the ester. compliancecosmos.org In terrestrial environments, soil microorganisms play a similar role. The branched nature of the isodecyl alcohol moiety in this compound may influence the rate of degradation compared to linear esters. europa.eu

Enzyme-Mediated Hydrolysis and Metabolite Formation (e.g., Myristic Acid, Isodecyl Alcohol)

The initial and primary step in the biodegradation of this compound is enzyme-mediated hydrolysis of the ester bond. europa.eu This reaction is catalyzed by lipase (B570770) enzymes, which are ubiquitous in the environment and produced by a wide range of microorganisms. europa.eugcirc.org The hydrolysis of this compound yields its constituent molecules: myristic acid and isodecyl alcohol. europa.eu

Enzymatic Hydrolysis of this compound: this compound + H₂O --(Lipase)--> Myristic Acid + Isodecyl Alcohol

Following hydrolysis, the resulting metabolites are further metabolized by microorganisms. Myristic acid, a saturated fatty acid, can be readily degraded through the β-oxidation pathway, a common metabolic process for breaking down fatty acids to produce energy. europa.eu Isodecyl alcohol, a branched-chain alcohol, is generally oxidized to the corresponding carboxylic acid, which can then also be metabolized. europa.eu The branching in isodecyl alcohol might lead to alternative oxidation pathways, such as alpha- and omega-oxidation. europa.eueuropa.eu

Environmental Partitioning and Distribution (e.g., soil, sediment, water, air)

The environmental distribution of this compound is governed by its physicochemical properties, primarily its low water solubility and high octanol-water partition coefficient (log Kow), which is estimated to be high. europa.euthegoodscentscompany.com

Due to its hydrophobic nature and low water solubility, this compound is expected to have limited mobility in the aqueous phase. europa.eu When released into water, it will preferentially partition to suspended solids and sediment. europa.eu Similarly, in terrestrial environments, it is expected to strongly adsorb to soil organic matter, limiting its leaching potential into groundwater. europa.eu

The vapor pressure of this compound is low, indicating that volatilization from water or soil surfaces is not a significant transport mechanism. europa.eu Therefore, long-range atmospheric transport is not anticipated. The primary environmental compartments for this compound are expected to be soil and sediment. europa.eu

Table 1: Predicted Environmental Partitioning of this compound

| Environmental Compartment | Predicted Behavior | Rationale |

| Water | Low concentration in the water column; partitioning to suspended solids and sediment. | Low water solubility and high log Kow. europa.eu |

| Soil | Strong adsorption to organic matter; low mobility. | High log Kow. europa.eu |

| Sediment | Major sink for the compound in aquatic environments. | Low water solubility and high density. europa.eu |

| Air | Low potential for volatilization and atmospheric transport. | Low vapor pressure. europa.eu |

This table is based on the properties of long-chain fatty acid esters and provides a qualitative prediction.

Environmental Monitoring and Analytical Quantification in Complex Matrices

The detection and quantification of this compound in complex environmental matrices such as soil, sediment, and water require sophisticated analytical techniques. Given its chemical nature as a fatty acid ester, methods developed for the analysis of similar compounds, like plasticizers and other organic contaminants, are applicable.

Commonly employed analytical methods include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the identification and quantification of organic compounds. researchgate.net After extraction from the environmental matrix using an appropriate solvent, the sample is introduced into the GC-MS system. Pyrolysis-GC-MS (Pyr-GC/MS) is a powerful tool for analyzing polymers and can be adapted for the analysis of their additives, including esters. csic.es

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique, particularly for less volatile or thermally labile compounds. researchgate.net It can be used for the simultaneous detection of a wide range of organic contaminants. researchgate.net

Sample preparation is a critical step and typically involves solvent extraction, followed by cleanup and concentration steps to remove interfering substances from the complex matrix. researchgate.net The choice of extraction solvent and cleanup procedure depends on the specific matrix being analyzed.

Interactions with Material Systems and Chemical Compatibility

Solvent Properties and Dissolution Capabilities

Isodecyl myristate functions as a non-aqueous solvent, capable of dissolving or dispersing various lipophilic substances. Its branched-chain structure contributes to its liquid state at room temperature and its relatively low viscosity, enhancing its utility as a carrier and solvent for active ingredients, fragrances, and other oily components in cosmetic formulations. atamanchemicals.comnorman-network.com

Table 1: Solubility Profile and Solvent Applications of this compound

| Property | Description | Application Examples |

|---|---|---|

| Water Solubility | Insoluble | Used in water-resistant formulations and as an oil phase component. |

| Organic Solvents | Soluble in most organic solvents | Employed in formulating with other oils, esters, and silicones. |

| Dissolution Action | Solubilizes lipophilic (oil-soluble) compounds | Carrier for active ingredients, solvent for fragrance oils, and dispersant for pigments. |

Interactions with Polymers and Resins

This compound is incorporated into formulations containing polymers and resins, where it can act as a plasticizer and a dispersion aid. google.com In polymer-based systems, such as gels or thermoplastic elastomers, it can modify the physical properties of the final product. google.comgoogle.com The introduction of this ester into a polymer matrix can increase flexibility and reduce brittleness by positioning itself between polymer chains, thereby reducing intermolecular forces.

In the context of cosmetics, it is used in formulations with soluble polymeric substances, contributing to the product's texture and application properties. softbeam.net For instance, in nail lacquers, esters like this compound are used as plasticizers for resins to ensure the formation of a durable and flexible film. google.com

Table 2: Functional Interactions of this compound with Polymeric Systems

| Interaction Type | Effect on Polymer/Resin | Example Formulation |

|---|---|---|

| Plasticization | Increases flexibility, reduces brittleness. | Nail lacquers, hair styling products. cir-safety.org |

| Dispersion Aid | Facilitates even distribution of polymer/resin particles. | Gels, thermoplastic elastomers. google.com |

| Solvent | Dissolves polymers or resins to create a homogenous solution. | Film-forming products. softbeam.net |

Emulsification and Dispersion Mechanisms in Heterogeneous Systems

In heterogeneous systems like emulsions (e.g., lotions and creams), this compound functions primarily as an emollient and skin-conditioning agent, but it also plays a crucial role in the structure and stability of the emulsion. norman-network.comcosmeticsinfo.org While not a primary emulsifier, it acts as a co-emulsifier and emulsion stabilizer. cosmeticsinfo.orgataman-chemicals.com

Its presence in the oil phase of an oil-in-water (O/W) emulsion helps to modify the viscosity and sensory feel of the product. By integrating into the interfacial film at the oil-water boundary, it can enhance the stability of the emulsion, preventing the coalescence of oil droplets. softbeam.net This stabilizing effect is attributed to steric hindrance and favorable interactions with the primary emulsifiers. It helps to reduce the surface tension of the liquid in which it is dissolved, aiding in the emulsification process. oolabodycare.com The inclusion of esters like myristyl myristate, a related compound, is known to improve emulsion stability against temperature variations and in systems with high oil content. ataman-chemicals.comatamanchemicals.com

Surface Chemistry and Interfacial Phenomena

The performance of this compound in emulsions is governed by its behavior at interfaces. As an amphiphilic molecule with a polar ester head and a non-polar alkyl tail, it naturally orients itself at oil-water interfaces. This orientation reduces the interfacial tension between the two phases, which is a fundamental requirement for creating and stabilizing emulsions. softbeam.net

By lowering the interfacial tension, this compound facilitates the breakdown of the oil phase into smaller droplets during the emulsification process, leading to a finer and more stable dispersion. The specific branched nature of the isodecyl group can influence the packing of molecules at the interface, affecting the rigidity and permeability of the interfacial film. While specific surface and interfacial tension values for this compound are not widely published, data for the related compound isopropyl myristate (Surface Tension: 26.4 dynes/cm; Interfacial Tension with water: 52.2 dynes/cm at 25°C) indicate the surface-active nature of this class of esters. google.com

Stability in Diverse Chemical Environments (e.g., pH, oxidative conditions)

Chemical stability is a critical requirement for cosmetic ingredients to ensure product safety and shelf life. e-bookshelf.de Esters such as this compound are generally considered stable under typical formulation conditions. They are known to be compatible with a wide range of cosmetic ingredients.

pH Stability : Myristate esters are generally tolerant of a wide pH range, a desirable characteristic for formulating various types of personal care products. atamankimya.com However, extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis of the ester bond over time, breaking it down into isodecyl alcohol and myristic acid. atamankimya.comgoogle.com This process is typically slow at ambient temperatures and within the normal pH range of cosmetic products.

Oxidative Stability : this compound is derived from a saturated fatty acid (myristic acid), which means its hydrocarbon tail lacks double bonds. This saturation imparts good stability against oxidation, as there are no susceptible sites for free radical attack that would lead to rancidity. e-bookshelf.de This is in contrast to esters derived from unsaturated fatty acids, which require the addition of antioxidants for stabilization.

Advanced Applications in Chemical Engineering and Materials Science

Role as a Co-solvent and Carrier in Advanced Formulations

In advanced formulations, isodecyl myristate primarily functions as a skin-conditioning agent and emollient. cosmeticsinfo.org As a co-solvent, it can dissolve or disperse active ingredients, particularly lipophilic (oil-soluble) compounds, within a formulation. This is crucial for ensuring the uniform distribution of an active substance throughout a product.

Its role as a carrier is linked to its emollient properties. When applied to a surface, it forms a thin, non-greasy film that helps to hold other ingredients in place, facilitating their contact and interaction with the substrate, such as the skin. The branched isodecyl chain influences its physical properties, such as viscosity and spreadability, making it an effective vehicle for delivering active compounds.

The properties of myristate esters, in general, include the ability to reduce the greasy feel of formulations with high oil content, improve textural feel, and act as a lubricant. atamanchemicals.com While detailed research on this compound's specific co-solvent parameters is not as extensive as for its isomer, isopropyl myristate, its fundamental characteristics as a fatty acid ester are outlined in the table below.

Functional Properties of this compound in Formulations

| Function | Description | Source |

| Skin-Conditioning Agent | Imparts a smooth and soft feel to the skin. | cosmeticsinfo.org |

| Emollient | Forms a protective layer on the skin to help retain moisture. | cosmeticsinfo.org |

| Co-solvent | Capable of dissolving oil-soluble active ingredients and additives. | N/A |

| Carrier/Vehicle | Helps to deliver other ingredients effectively within a formulation. | N/A |

Engineering of Microemulsions and Nanocarriers for Enhanced Delivery

The engineering of microemulsions and nanocarriers is a significant area of research for enhancing the delivery of active pharmaceutical ingredients and other compounds. These systems, which are thermodynamically stable, isotropic dispersions of oil and water, can increase the solubility and permeation of poorly soluble substances. mdpi.com

While extensive research highlights the use of the related compound, isopropyl myristate, as the oil phase in microemulsions for transdermal drug delivery, specific studies detailing the use of this compound for these advanced nanocarrier systems are not widely available in the current body of scientific literature. mdpi.com The principles, however, remain relevant. An effective oil phase in a microemulsion must be able to solubilize the active compound and work in concert with surfactants and co-surfactants to form stable nanometer-sized droplets. The choice of ester, including the alcohol moiety (like the isodecyl group), can influence the final properties of the microemulsion, such as droplet size, viscosity, and delivery efficacy.

Integration in Specialized Industrial Fluids (e.g., metalworking, hydraulic oils)

Fatty acid esters are widely used in the formulation of specialized industrial fluids, serving as lubricity additives, base oils, and corrosion inhibitors in metalworking fluids and hydraulic oils. triest.com.trhansonchemicals.comumicore.com These esters can provide excellent lubrication, reduce friction and wear, and offer biodegradable alternatives to traditional mineral oils. hansonchemicals.comumicore.com

However, specific research data and detailed performance evaluations for the integration of this compound into metalworking or hydraulic fluid formulations are not prominently featured in publicly accessible technical literature. The selection of a specific ester for these applications depends on a variety of factors, including its viscosity, thermal stability, and interaction with metal surfaces. While this compound possesses the fundamental chemical structure of a lubricant ester, its specific performance characteristics in these demanding industrial applications have not been extensively documented.

Functionalization for Novel Material Development

The functionalization of a chemical compound involves chemically modifying its structure to impart new properties or to allow it to be integrated into larger molecules, such as polymers. The ester linkage in this compound could theoretically undergo chemical reactions like transesterification. nih.gov

Despite these theoretical possibilities, there is a notable lack of published research focusing on the specific functionalization of this compound for the development of novel materials. The synthesis and development of new materials often utilize molecules with more reactive functional groups or specific structural features that are not the primary characteristic of this compound. Research in this area for similar fatty acid esters has focused on enzymatic synthesis routes to produce the ester itself, rather than using the ester as a platform for further material development. nih.govnih.gov

Computational Modeling and Predictive Analytics for Material Performance

Computational modeling and predictive analytics are powerful tools in materials science for forecasting the behavior and properties of chemical compounds in various applications. These methods can be used to predict solubility parameters, interactions with other molecules, and performance in complex formulations.

Future Research Directions and Emerging Trends

Development of Novel Biocatalytic Systems for Enhanced Efficiency and Selectivity

There is a growing interest in using enzymes, particularly lipases, as catalysts for the synthesis of esters like isodecyl myristate. researchgate.net Biocatalytic systems offer several advantages over traditional chemical catalysts, including higher selectivity, milder reaction conditions, and reduced environmental impact. Research is focused on developing more robust and efficient immobilized enzyme systems to improve the yield and cost-effectiveness of enzymatic esterification. researchgate.net

Exploration of this compound in Sustainable Chemical Processes

The principles of green chemistry are increasingly being applied to the synthesis of chemicals. For this compound, this includes the use of renewable feedstocks (vegetable-derived myristic acid), energy-efficient processes like microwave-assisted synthesis, and the use of environmentally benign catalysts. researchgate.net

Integration with Advanced Manufacturing Technologies (e.g., continuous flow synthesis)

Continuous flow synthesis is an emerging manufacturing technology that offers several benefits over traditional batch processing, including improved heat and mass transfer, better process control, and enhanced safety. The integration of continuous flow reactors for the synthesis of this compound could lead to more efficient and scalable production processes.

In-depth Mechanistic Studies of Environmental Degradation

While it is generally understood that this compound biodegrades, more detailed mechanistic studies are needed to fully elucidate the degradation pathways and the microorganisms involved. This research will provide a more comprehensive understanding of its environmental persistence and potential for bioaccumulation. canada.ca

Computational Chemistry for Predictive Property and Interaction Analysis

Computational chemistry and molecular modeling can be powerful tools for predicting the physical and chemical properties of molecules like this compound. uni.lu These methods can also be used to simulate its interactions with skin proteins and other biological molecules, providing insights into its function as an emollient and skin-conditioning agent. This can aid in the design of new esters with enhanced performance characteristics.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for isodecyl myristate, and how can reaction parameters be systematically optimized?

- Methodological Answer : this compound is synthesized via esterification of myristic acid with isodecyl alcohol, typically using acid catalysts (e.g., sulfuric acid) under controlled temperatures (60–80°C). Optimization involves varying molar ratios (1:1 to 1:1.5 acid:alcohol), catalyst concentration (0.5–2% w/w), and reaction time (4–8 hrs). Post-synthesis, purification via vacuum distillation or column chromatography is recommended. Reaction efficiency can be monitored using thin-layer chromatography (TLC) and quantified via titration for free fatty acid content .

Q. Which analytical techniques are validated for characterizing the purity and structural properties of this compound?

- Methodological Answer :

- Purity : Gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water mobile phases.

- Structural Confirmation : Fourier-transform infrared spectroscopy (FTIR) for ester carbonyl peaks (1740–1720 cm⁻¹) and nuclear magnetic resonance (NMR; ¹H and ¹³C) for alkyl chain integration (e.g., isodecyl proton signals at δ 0.88–1.56 ppm).

- Thermal Stability : Differential scanning calorimetry (DSC) to assess melting points and decomposition thresholds .

Advanced Research Questions

Q. How do environmental factors (pH, temperature, UV exposure) influence the stability of this compound, and what experimental designs control for confounding variables?

- Methodological Answer : Accelerated stability studies can be conducted using factorial designs:

- Variables : Temperature (25–60°C), pH (4–9), and UV intensity (300–400 nm).

- Controls : Store samples in amber vials with inert gas (N₂) to prevent oxidation.

- Analysis : Monitor degradation via GC-MS for volatile byproducts (e.g., myristic acid) and UV-Vis spectroscopy for absorbance shifts. Statistical tools like ANOVA identify significant degradation pathways, while Arrhenius models predict shelf life .

Q. What computational approaches predict the compatibility of this compound with lipid-based delivery systems in cosmetic formulations?

- Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS or AMBER can model interactions between this compound and surfactants (e.g., polysorbate 80). Parameters include:

- Force Fields : CHARMM36 for lipid systems.

- Solubility Parameters : Hansen solubility parameters (δD, δP, δH) to assess miscibility.

- Validation : Compare simulation results with experimental data from small-angle X-ray scattering (SAXS) or cryo-TEM for micelle formation .

Q. How can contradictory data on the rheological behavior of this compound in emulsions be resolved?

- Methodological Answer : Contradictions often arise from variations in shear rate (0.1–100 s⁻¹) and emulsion composition (oil:water ratios). Use rheometers with cone-plate geometries to standardize shear stress measurements. Multivariate analysis (e.g., principal component analysis) identifies outlier datasets, while controlled studies isolate factors like surfactant type (ionic vs. nonionic) and droplet size distribution (via laser diffraction) .

Data Analysis and Validation

Q. What statistical frameworks are appropriate for assessing the reproducibility of this compound synthesis across multiple batches?

- Methodological Answer : Apply process capability indices (Cp, Cpk) to evaluate batch consistency. For example, a Cpk >1.33 indicates ±4σ variation tolerance. Use control charts (X-bar and R charts) to monitor yield and purity trends. Outliers are investigated via root-cause analysis (e.g., catalyst activity degradation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.